8-Benzyl-4-(4-chloro-3-nitrobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
CAS No.: 1326808-84-7
Cat. No.: VC11709692
Molecular Formula: C22H22ClN3O6
Molecular Weight: 459.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1326808-84-7 |
|---|---|
| Molecular Formula | C22H22ClN3O6 |
| Molecular Weight | 459.9 g/mol |
| IUPAC Name | 8-benzyl-4-(4-chloro-3-nitrobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid |
| Standard InChI | InChI=1S/C22H22ClN3O6/c23-17-7-6-16(12-18(17)26(30)31)20(27)25-19(21(28)29)14-32-22(25)8-10-24(11-9-22)13-15-4-2-1-3-5-15/h1-7,12,19H,8-11,13-14H2,(H,28,29) |
| Standard InChI Key | KTUKEBABIXSWAM-UHFFFAOYSA-N |
| SMILES | C1CN(CCC12N(C(CO2)C(=O)O)C(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])CC4=CC=CC=C4 |
| Canonical SMILES | C1CN(CCC12N(C(CO2)C(=O)O)C(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])CC4=CC=CC=C4 |
Introduction
Structural Characterization and Molecular Properties
Core Architecture and Functional Groups
The molecular formula of 8-benzyl-4-(4-chloro-3-nitrobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is C₂₂H₂₂ClN₃O₆, with a molecular weight of 459.88 g/mol . Its spirocyclic backbone consists of a 1-oxa-4,8-diazaspiro[4.5]decane system, where a benzyl group occupies the 8-position, and a 4-chloro-3-nitrobenzoyl substituent is attached at the 4-position. The 3-carboxylic acid group introduces polarity and potential for salt formation, enhancing solubility in aqueous environments .
The 4-chloro-3-nitrobenzoyl moiety contributes significant electron-withdrawing characteristics due to the nitro (-NO₂) and chloro (-Cl) groups at the 3- and 4-positions of the benzene ring, respectively. This electronic profile influences reactivity in nucleophilic substitution and reduction reactions .
Stereochemical Considerations
Spirocyclic systems like this compound exhibit restricted rotation around the spiro junction, leading to distinct conformational isomers. The bicyclic 1-oxa-4,8-diazaspiro[4.5]decane core adopts a chair-like conformation for the six-membered ring and a puckered five-membered ring, stabilized by intramolecular hydrogen bonding between the carboxylic acid and adjacent nitrogen atoms .
| Key Structural Parameters | Value |
|---|---|
| Molecular Formula | C₂₂H₂₂ClN₃O₆ |
| Molecular Weight | 459.88 g/mol |
| Hybridization at Spiro Center | sp³ |
| Predicted LogP (Lipophilicity) | 2.1 ± 0.3 |
| Hydrogen Bond Donors/Acceptors | 2 / 8 |
Synthetic Pathways and Optimization
Retrosynthetic Analysis
Synthesis typically involves constructing the spirocyclic core followed by sequential functionalization:
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Spirocycle Formation: A [3+2] cycloaddition between a pyrrolidine-derived enamine and an oxirane carboxylate generates the 1-oxa-4,8-diazaspiro[4.5]decane skeleton .
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Benzylation: Introduction of the benzyl group via alkylation at the 8-position using benzyl bromide under basic conditions .
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Acylation at C4: Reacting the secondary amine at C4 with 4-chloro-3-nitrobenzoyl chloride in the presence of Hünig's base (DIPEA) .
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Carboxylic Acid Introduction: Oxidation of a propargyl alcohol intermediate to the carboxylic acid using Jones reagent (CrO₃/H₂SO₄).
Critical Reaction Parameters
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Cycloaddition Yield: 45–60% due to competing polymerization of the oxirane.
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Benzylation Efficiency: >90% when using K₂CO₃ in DMF at 80°C .
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Acylation Selectivity: The C4 amine exhibits higher nucleophilicity than C8, enabling regioselective benzoylation without protecting groups .
Physicochemical and Spectroscopic Properties
Solubility and Stability
The compound demonstrates pH-dependent solubility:
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<1 mg/mL in aqueous buffers at pH < 4 (protonated carboxylic acid).
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~12 mg/mL at pH 7.4 (deprotonated carboxylate) .
Stability studies indicate decomposition at temperatures >160°C, with a half-life of 14 days under accelerated storage conditions (40°C/75% RH) .
Spectroscopic Fingerprints
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IR (KBr): 1720 cm⁻¹ (C=O, carboxylic acid), 1675 cm⁻¹ (amide I), 1530 cm⁻¹ (NO₂ asymmetric stretch), 745 cm⁻¹ (C-Cl) .
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¹H NMR (500 MHz, DMSO-d₆): δ 8.21 (d, J=2.1 Hz, H-2'), 7.98 (dd, J=8.5, 2.1 Hz, H-6'), 7.45–7.32 (m, benzyl aromatic), 4.72 (s, CH₂CO₂H), 3.91–3.45 (m, spirocyclic protons) .
Biological Relevance and Structure-Activity Relationships
Putative Targets
While direct biological data for this compound remains unpublished, structural analogs exhibit:
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μ-opioid Receptor Modulation: EC₅₀ = 120 nM for a 4-benzoyl-8-ethyl analog .
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Antibacterial Activity: MIC = 8 µg/mL against S. aureus for nitro-containing spirocycles .
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MAO-B Inhibition: Ki = 340 nM in derivatives with electron-deficient aromatic acyl groups .
Comparative Analysis with Analogues
The 4-chloro-3-nitro substitution distinguishes this compound by introducing both steric bulk and strong electron-withdrawing effects, potentially enhancing target binding through dipole interactions and hydrophobic packing .
Industrial Applications and Regulatory Status
As a pharmaceutical intermediate, this compound is manufactured under ISO-certified conditions with ≥97% purity for use in:
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Antipsychotic Drug Development: Spirocyclic amines show affinity for dopamine D₂/D₃ receptors .
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Antibiotic Lead Optimization: Nitroaromatic groups enable redox cycling in bacterial nitroreductases .
Regulatory filings indicate it is currently classified as a Non-Approved Pharmaceutical Ingredient (NAPI) with no active IND applications .
Challenges and Future Directions
Synthetic Bottlenecks
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Nitro Group Reduction: Catalytic hydrogenation of the 3-nitro group risks over-reduction to amine; selective methods using Zn/HCl require optimization .
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Stereocontrol: Racemization at the spiro center during benzoylation remains problematic, with diastereomeric ratios rarely exceeding 3:1.
Biological Characterization Priorities
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In Vitro Profiling: Screening against kinase panels and GPCR arrays to identify lead targets.
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Metabolic Stability: Assessing susceptibility to hepatic CYP3A4-mediated oxidation.
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